Glucocorticoid receptor agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

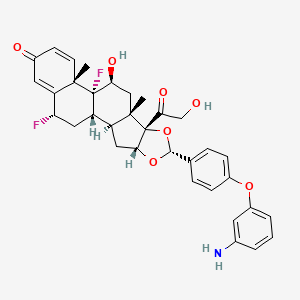

C34H35F2NO7 |

|---|---|

Poids moléculaire |

607.6 g/mol |

Nom IUPAC |

(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-(3-aminophenoxy)phenyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C34H35F2NO7/c1-31-11-10-20(39)13-25(31)26(35)14-24-23-15-29-34(28(41)17-38,32(23,2)16-27(40)33(24,31)36)44-30(43-29)18-6-8-21(9-7-18)42-22-5-3-4-19(37)12-22/h3-13,23-24,26-27,29-30,38,40H,14-17,37H2,1-2H3/t23-,24-,26-,27-,29+,30+,31-,32-,33-,34+/m0/s1 |

Clé InChI |

LCDCPIOGHJGDBP-APTODLHGSA-N |

SMILES isomérique |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)C[C@@H](C7=CC(=O)C=C[C@@]73C)F)F)O |

SMILES canonique |

CC12CC(C3(C(C1CC4C2(OC(O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)CC(C7=CC(=O)C=CC73C)F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

"Glucocorticoid receptor agonist-2 structure-activity relationship"

An In-depth Technical Guide on the Structure-Activity Relationship of Glucocorticoid Receptor Agonists

Introduction

The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily that plays a critical role in the regulation of a wide array of physiological processes, including metabolism, inflammation, and immune function. Ligand-activated GR acts as a transcription factor, modulating the expression of target genes through two primary mechanisms: transactivation (TA) and transrepression (TR). Transactivation involves the direct binding of GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This mechanism is largely associated with the metabolic side effects of glucocorticoid therapy. In contrast, transrepression involves the GR monomer interfering with the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes. The anti-inflammatory effects of glucocorticoids are primarily mediated through this transrepression pathway.

The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation is a major goal in modern medicinal chemistry. Such compounds hold the promise of retaining the anti-inflammatory efficacy of classical glucocorticoids while minimizing their adverse side effects. This guide explores the structure-activity relationships (SAR) of various series of non-steroidal GR agonists, providing insights into the molecular features that govern their binding affinity and functional selectivity.

Glucocorticoid Receptor Signaling Pathways

The signaling cascades initiated by GR activation are complex and multifaceted. The canonical pathways involve the receptor's translocation to the nucleus and its subsequent interaction with DNA and other transcription factors. The following diagram illustrates the key events in GR-mediated transactivation and transrepression.

Caption: Glucocorticoid Receptor signaling pathways illustrating transactivation and transrepression.

Structure-Activity Relationship of Non-steroidal GR Agonists

The quest for SEGRAs has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR of key series of non-steroidal GR agonists.

Biaryl Ether Series

One prominent class of non-steroidal GR agonists is based on a biaryl ether scaffold. The general structure consists of a central aromatic ring linked via an ether oxygen to a substituted phenyl ring, with a side chain containing a key hydrogen-bonding moiety.

| Compound | R1 | R2 | GR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |

| 1a | H | H | 150 | >1000 | 250 |

| 1b | F | H | 50 | 500 | 100 |

| 1c | H | CH3 | 120 | 800 | 200 |

| 1d | F | CH3 | 25 | 250 | 50 |

SAR Summary:

-

Substitution on the Phenyl Ring: Introduction of a fluorine atom at the R1 position (Compound 1b vs 1a) generally enhances binding affinity and functional potency. This is likely due to favorable electronic interactions within the ligand-binding pocket of the GR.

-

Methyl Group Addition: The addition of a methyl group at the R2 position (Compound 1c vs 1a) provides a modest increase in activity.

-

Synergistic Effects: The combination of both fluorine and methyl substitutions (Compound 1d) results in a synergistic improvement in both binding and functional assays, suggesting these modifications occupy distinct and favorable pockets within the receptor.

Indazole and Pyrazole (B372694) Series

Another well-explored class of non-steroidal GR agonists are those based on indazole and pyrazole cores. These heterocyclic systems offer rigid scaffolds for orienting key pharmacophoric features.

| Compound | Core | R1 | R2 | GR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |

| 2a | Indazole | H | CF3 | 10 | 15 | 2.5 |

| 2b | Indazole | H | Cl | 25 | 40 | 8 |

| 2c | Pyrazole | H | CF3 | 30 | 50 | 10 |

| 2d | Pyrazole | CH3 | CF3 | 15 | 25 | 5 |

SAR Summary:

-

Core Scaffold: The indazole core (Compound 2a) generally confers higher potency compared to the pyrazole core (Compound 2c), indicating a better fit within the GR ligand-binding domain.

-

Electron-Withdrawing Groups: A trifluoromethyl group at the R2 position (Compound 2a) is highly favorable for activity compared to a chlorine atom (Compound 2b). This highlights the importance of strong electron-withdrawing groups in this region for potent GR modulation.

-

N-Alkylation: Methylation of the pyrazole nitrogen (Compound 2d vs 2c) enhances both binding and functional activity, likely by improving hydrophobic interactions within the binding site.

Experimental Protocols

The evaluation of novel GR agonists relies on a standardized set of in vitro and in vivo assays. The following are representative protocols for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the ability of a test compound to displace a radiolabeled glucocorticoid, typically [3H]dexamethasone, from the GR.

Methodology:

-

Preparation of Cytosol: Rat liver cytosol, a rich source of GR, is prepared by homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors) followed by ultracentrifugation to pellet cellular debris and organelles.

-

Incubation: A constant concentration of [3H]dexamethasone (e.g., 10 nM) is incubated with the cytosol preparation in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 18 hours at 4°C), unbound radioligand is removed by adsorption to dextran-coated charcoal, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, corresponding to the bound [3H]dexamethasone, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]dexamethasone (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays: Transactivation and Transrepression

These assays measure the ability of a compound to either activate GRE-mediated gene expression (transactivation) or inhibit NF-κB-mediated gene expression (transrepression).

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is cultured and co-transfected with:

-

An expression vector for the human GR.

-

A reporter plasmid containing a luciferase gene under the control of either a GRE-containing promoter (for TA) or an NF-κB-responsive promoter (for TR).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound. For the transrepression assay, cells are also stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB.

-

Luciferase Assay: Following a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. For transactivation, the EC50 (concentration for 50% maximal activation) is determined. For transrepression, the IC50 (concentration for 50% inhibition of TNF-α-induced activity) is calculated.

Experimental Workflow for GR Agonist Development

The discovery and development of novel GR agonists follow a logical progression from initial screening to in vivo validation.

Caption: A typical experimental workflow for the development of novel GR agonists.

Conclusion

The development of non-steroidal GR agonists with an improved therapeutic index remains a significant challenge in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of compounds with desired properties. By systematically modifying chemical scaffolds and evaluating their effects on receptor binding and functional activity, researchers can identify key molecular features that drive potency and selectivity. The integration of in vitro binding and functional assays with in vivo models of efficacy and side effects provides a comprehensive framework for the discovery and optimization of the next generation of glucocorticoid receptor modulators.

Identifying Target Genes of Glucocorticoid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1] Their actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of target genes.[1] Upon binding to a GC agonist, the GR translocates from the cytoplasm to the nucleus, where it can either activate or repress gene transcription through several mechanisms. Understanding which genes are targeted by specific GR agonists is fundamental for elucidating their therapeutic effects and potential side effects. This technical guide provides an in-depth overview of the core methodologies used to identify and characterize the target genes of glucocorticoid receptor agonists.

The Glucocorticoid Receptor Signaling Pathway

The classical signaling pathway of the glucocorticoid receptor begins with the diffusion of a GC agonist across the cell membrane and its binding to the GR, which resides in the cytoplasm in a complex with chaperone proteins.[1] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[1]

Once in the nucleus, the activated GR can modulate gene expression in several ways:

-

Direct Transactivation: GR homodimers can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[1]

-

Direct Transrepression: GR can also bind to negative GREs (nGREs) to repress gene transcription.

-

Tethering/Indirect Transrepression: The GR can interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This interaction can inhibit the activity of these pro-inflammatory transcription factors, leading to the repression of their target genes.[2]

Experimental Workflow for Target Gene Identification

A typical workflow for identifying GR target genes involves a combination of genome-wide approaches to identify potential GR binding sites and changes in gene expression, followed by validation experiments.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a transcription factor. The following is a generalized protocol for GR ChIP-seq.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., A549 human lung adenocarcinoma cells) to ~80-90% confluency.

-

Treat cells with the GR agonist (e.g., 100 nM dexamethasone) or vehicle control for a specified time (e.g., 1 hour).

2. Cross-linking:

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

3. Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the glucocorticoid receptor.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

5. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

7. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

8. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of GR enrichment.

-

Perform motif analysis to identify the presence of GREs within the enriched regions.

RNA Sequencing (RNA-seq)

RNA-seq is used to quantify the transcriptome and identify genes that are differentially expressed upon treatment with a GR agonist.

1. Cell Culture and Treatment:

-

Culture and treat cells as described for the ChIP-seq protocol.

2. RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

3. Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

4. Sequencing:

-

Sequence the library on a high-throughput sequencing platform.

5. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as counts, FPKM, or TPM).

-

Use a statistical package (e.g., DESeq2, edgeR) to identify differentially expressed genes between the agonist-treated and control groups.

Data Presentation: Quantitative Analysis of GR Target Genes

The following tables summarize quantitative data from studies investigating the effects of the synthetic glucocorticoid dexamethasone (B1670325) on gene expression in different cell types.

Table 1: Dexamethasone-Induced Gene Expression Changes in A549 Cells

| Gene | Fold Change (2h) | Fold Change (6h) | Fold Change (24h) | Reference |

| Upregulated | ||||

| DUSP1 | 8.5 | 12.1 | 6.7 | [3] |

| KLF15 | 7.9 | 10.5 | 4.3 | [3] |

| PER1 | 6.2 | 9.8 | 3.9 | [3] |

| TSC22D3 (GILZ) | 5.8 | 8.2 | 3.1 | [3] |

| Downregulated | ||||

| IL6 | -3.2 | -5.6 | -2.1 | [2] |

| CXCL8 (IL8) | -2.8 | -4.9 | -1.9 | [2] |

| CCL2 | -2.5 | -4.1 | -1.7 | [2] |

Table 2: Dexamethasone-Regulated Genes in Human Dermal Fibroblasts

| Gene | Fold Change (12h) | p-value | Reference |

| Upregulated | |||

| FKBP5 | ~15 | < 0.001 | [4][5] |

| DUSP1 | ~8 | < 0.001 | [4][5] |

| TSC22D3 | ~7 | < 0.001 | [4][5] |

| ARID5B | ~4 | < 0.01 | [4][5] |

| LOX | ~3 | < 0.01 | [4][5] |

| ZFP36 | ~3 | < 0.01 | [4][5] |

Conclusion

The identification of glucocorticoid receptor agonist target genes is a critical step in understanding the molecular mechanisms underlying their therapeutic efficacy and adverse effects. The combination of genome-wide techniques like ChIP-seq and RNA-seq provides a powerful approach to comprehensively map GR binding sites and their impact on gene expression. The detailed protocols and workflows presented in this guide offer a framework for researchers to design and execute experiments aimed at discovering and validating novel GR target genes, ultimately contributing to the development of more selective and effective GR-modulating therapies.

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Glucocorticoid Receptor Agonists: A Technical Guide

Introduction

Glucocorticoids (GCs) are a cornerstone of anti-inflammatory and immunosuppressive therapy, widely used for a multitude of conditions ranging from asthma and rheumatoid arthritis to autoimmune diseases and certain cancers.[1] Their therapeutic effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a vast number of genes. Upon agonist binding, the GR translocates to the nucleus where it exerts its effects through two primary mechanisms: transactivation and transrepression .[2]

-

Transactivation (TA): The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of various genes. This mechanism is associated with many of the beneficial anti-inflammatory effects but is also largely responsible for the significant adverse side effects of long-term GC therapy, such as osteoporosis, metabolic syndrome, and skin atrophy.[3]

-

Transrepression (TR): The GR monomer interacts with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their pro-inflammatory activity.[4][5] This "tethering" mechanism is believed to be the primary driver of the anti-inflammatory and immunosuppressive actions of GCs.[4]

The significant burden of side effects associated with traditional glucocorticoids has created a major unmet need for safer therapies. This has driven the search for novel GR agonists, known as Selective Glucocorticoid Receptor Agonists or Modulators (SEGRAs/SEGRMs), that can "dissociate" the desired anti-inflammatory effects (mediated by transrepression) from the undesirable side effects (largely mediated by transactivation).[6] This guide provides a technical overview of the discovery process for these novel compounds, detailing key experimental protocols and presenting data on promising new agents.

Core Concept: Dissociated Agonism

The central hypothesis in the development of SEGRAs is that compounds can be designed to preferentially induce the transrepression pathway while having minimal or partial transactivation activity. This "dissociation" aims to retain the anti-inflammatory efficacy of classical steroids while significantly improving the safety profile.

The Drug Discovery Workflow

The identification and development of novel GR agonists follow a structured discovery cascade, progressing from high-throughput screening to detailed preclinical evaluation. This workflow is designed to efficiently identify compounds with the desired dissociated profile.

Quantitative Data on Novel GR Agonists

Several non-steroidal, selective GR agonists have progressed to preclinical and clinical development. The table below summarizes key quantitative data for some of these promising compounds compared to the classical steroid, prednisolone.

| Compound | Target | Type | GR Binding Affinity (IC50/Ki) | Transrepression Potency (IC50) | Transactivation Potency (EC50) | Notes |

| Prednisolone | GR / MR | Steroidal Agonist | IC50: 11 nM (MR)[7] | - | EC50: 92 nM (TAT mRNA)[8] | Classical steroid with full TA and TR activity.[8] |

| AZD9567 | GR | Non-steroidal SEGRA | IC50,u: 6.2 nM (7-fold more potent than prednisolone)[8] | IC50,u: 5.2 nM (TNFα release)[8] | No effect on TAT mRNA expression.[8] | Demonstrates a clear dissociation between anti-inflammatory effects and markers of glucose metabolism.[8][9] |

| Vamorolone | GR / MR | Dissociative Steroid | Binds GR | Retains TR activity (NF-κB inhibition)[2] | Partial agonist with reduced TA activity[10] | Also acts as a mineralocorticoid receptor (MR) antagonist, which may confer cardioprotective benefits.[2][10][11] |

| Relacorilant (CORT125134) | GR | Non-steroidal Antagonist | Ki: 7.2 nM (human GR, cell-based)[12] | N/A (Antagonist) | N/A (Antagonist) | A selective GR antagonist that does not bind to the progesterone (B1679170) receptor, unlike mifepristone.[13][14] |

Note: IC50,u refers to the unbound concentration. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful identification and characterization of novel GR agonists. Below are methodologies for key assays in the discovery cascade.

GR Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently labeled GR ligand from the receptor, allowing for the determination of binding affinity (IC50).

-

Objective: To measure the binding affinity of test compounds to the human glucocorticoid receptor.

-

Principle: A fluorescent GR ligand (tracer) bound to the GR protein rotates slowly, emitting highly polarized light. When a test compound displaces the tracer, the small, free-floating tracer rotates faster, emitting depolarized light. The change in polarization is proportional to the amount of displacement.

-

Materials:

-

Procedure:

-

Reagent Preparation: Prepare a "Complete GR Screening Buffer" containing DTT and a stabilizing peptide to maintain GR integrity.[17] Prepare 4X solutions of the GR protein and the fluorescent tracer in this buffer. Keep all GR-containing solutions on ice.[16]

-

Compound Plating: Prepare serial dilutions of test compounds in the screening buffer directly in the assay plate (e.g., 50 µL final volume). Include wells for "0% competition" (vehicle only) and "100% competition" (a saturating concentration of Dexamethasone, e.g., 1 µM).[17]

-

Tracer Addition: Add 25 µL of the 4X fluorescent tracer solution to each well. Mix gently on a plate shaker.

-

GR Addition: Add 25 µL of the 4X GR protein solution to initiate the binding reaction. Mix gently. The final concentrations are typically ~1-2 nM for the tracer and ~2-4 nM for the GR.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.[16]

-

Measurement: Read the fluorescence polarization values using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Subtract background fluorescence (wells with GR only).

-

Plot the polarization values against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.[16][18]

-

GR-Mediated Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate gene expression through GR binding to GREs.

-

Objective: To quantify the transactivation potency (EC50) and efficacy of a test compound.

-

Principle: Mammalian cells (e.g., A549 or HeLa) are co-transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene downstream of a promoter with multiple GREs.[19][20] Agonist-induced GR activation drives the expression of luciferase, which is quantified by measuring luminescence.

-

Materials:

-

Mammalian cell line (e.g., A549).[3]

-

Expression plasmid for human GR.[19]

-

Reporter plasmid with a GRE-driven luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).[21]

-

Control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent (e.g., FuGENE).[20]

-

Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).[20]

-

White, clear-bottom 96-well plates.

-

Luciferase assay reagent kit.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to attach overnight.[19]

-

Transfection: Transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent. Incubate for 4-6 hours, then replace the medium with fresh culture medium.[19]

-

Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with medium containing serial dilutions of the test compounds or a reference agonist (e.g., Dexamethasone).[19] Incubate for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and add cell lysis buffer to each well. Incubate for ~15 minutes at room temperature to ensure complete lysis.[22]

-

Luminescence Measurement: Transfer the cell lysate to a white opaque plate. Add the firefly luciferase substrate and immediately measure luminescence (Reading A). Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla) and measure luminescence again (Reading B).[22]

-

-

Data Analysis:

-

Normalize the data by calculating the ratio of firefly to Renilla luminescence (Reading A / Reading B) for each well.

-

Plot the normalized luminescence values against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal activation (efficacy) relative to a full agonist.[19]

-

NF-κB Transrepression Assay

This assay measures the ability of a GR agonist to repress the activity of the pro-inflammatory transcription factor NF-κB.

-

Objective: To quantify the transrepression potency (IC50) of a test compound.

-

Principle: This assay is similar to the transactivation assay, but the reporter plasmid contains a promoter with NF-κB binding sites driving luciferase expression. The cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB. The ability of a GR agonist to inhibit the TNF-α-induced luciferase expression is then measured.[3]

-

Procedure:

-

Transfection: Transfect cells (e.g., A549) with a GR expression plasmid and an NF-κB-luciferase reporter plasmid.[3]

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to all wells (except the unstimulated control).

-

Incubation: Incubate the cells for an additional 6-8 hours.

-

Lysis and Measurement: Perform cell lysis and measure luciferase activity as described in the transactivation assay protocol.

-

-

Data Analysis:

-

Normalize the data to the control reporter, if used.

-

Calculate the percentage of inhibition of TNF-α-induced activity for each compound concentration.

-

Plot the percentage of inhibition against the log concentration of the compound and fit to a dose-response curve to determine the IC50 value.

-

Whole Blood Cytokine Release Assay

This ex vivo assay provides a more physiologically relevant measure of a compound's anti-inflammatory activity by using primary human cells in their native environment.

-

Objective: To measure the potency of a compound in inhibiting the release of pro-inflammatory cytokines (e.g., TNF-α) from human whole blood.[9]

-

Principle: Freshly drawn human blood is stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, which induces the release of cytokines from monocytes. The assay measures the ability of a test compound to inhibit this release.[23]

-

Materials:

-

Procedure:

-

Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.[23]

-

Compound Addition: Add the test compounds at various concentrations to the diluted blood and pre-incubate for 30-60 minutes at 37°C.

-

Stimulation: Add LPS to a final concentration of ~1-10 ng/mL to stimulate cytokine production.[24] Include an unstimulated control (vehicle only).

-

Incubation: Incubate the samples for 4-24 hours at 37°C in a 5% CO2 incubator.[23][25]

-

Plasma Collection: After incubation, centrifuge the samples (e.g., 2000 x g for 10 minutes) to pellet the cells.[25]

-

Cytokine Quantification: Collect the supernatant (plasma) and measure the concentration of TNF-α using a validated ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a standard curve for the TNF-α ELISA.

-

Calculate the TNF-α concentration in each sample.

-

Determine the percentage of inhibition of LPS-induced TNF-α release for each compound concentration.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to determine the IC50 value.[8]

-

Glucocorticoid Receptor Signaling Pathway

The canonical GR signaling pathway involves a series of steps from ligand binding in the cytoplasm to the modulation of gene expression in the nucleus. Understanding this pathway is fundamental to designing novel agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. reveragen.com [reveragen.com]

- 3. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ard.bmj.com [ard.bmj.com]

- 9. AZD9567 [openinnovation.astrazeneca.com]

- 10. Vamorolone - Wikipedia [en.wikipedia.org]

- 11. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Portico [access.portico.org]

- 14. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay in Summary_ki [bdb99.ucsd.edu]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release | PLOS One [journals.plos.org]

- 24. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selective Glucocorticoid Receptor Agonists in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of anti-inflammatory compounds: Selective Glucocorticoid Receptor Agonists (SEGRAs). These compounds, including the arylpyrazole-based "Glucocorticoid Receptor Agonist-2," are designed to retain the therapeutic benefits of traditional glucocorticoids while minimizing their adverse side effects. This document details their mechanism of action, presents quantitative data from preclinical inflammatory disease models, and provides detailed experimental protocols for their evaluation.

Introduction to Selective Glucocorticoid Receptor Agonists (SEGRAs)

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their long-term use is associated with significant side effects. SEGRAs, also known as dissociated glucocorticoid receptor agonists, represent a novel therapeutic strategy. These compounds selectively modulate the glucocorticoid receptor (GR) to favor pathways associated with anti-inflammatory effects (transrepression) over those linked to metabolic side effects (transactivation). This selective action offers the potential for a better safety profile compared to conventional glucocorticoids.

One such example is the arylpyrazole-based "this compound," a potent anti-inflammatory agent that has been shown to avoid the impairment of insulin (B600854) secretion, a common concern with traditional glucocorticoid therapy. This guide will use data from this and other well-characterized SEGRAs, such as Compound A (CpdA), ZK216348, and Mapracorat, to illustrate their therapeutic potential in various inflammatory disease models.

Mechanism of Action and Signaling Pathways

SEGRAs exert their effects by binding to the glucocorticoid receptor. The activated GR complex can then modulate gene expression through two primary mechanisms:

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoids.

SEGRAs are designed to preferentially engage in transrepression while having minimal transactivation activity.

Below is a diagram illustrating the differential signaling pathways of traditional glucocorticoids versus SEGRAs.

Caption: Differential signaling of Glucocorticoids vs. SEGRAs.

Quantitative Data from Inflammatory Disease Models

The anti-inflammatory efficacy of SEGRAs has been evaluated in a variety of preclinical models. The following tables summarize key quantitative findings for several representative compounds.

In Vitro Anti-Inflammatory Activity

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound (Arylpyrazole-based) | IL-6 Inhibition | A549 (Human Lung Carcinoma) | EC50 | Comparable to Dexamethasone | [1] |

| Compound 11ab (Arylpyrazole-based) | NF-κB Reporter Assay | 832/13 (Rat Insulinoma) | % Inhibition at 10 nM | ~80% | [2] |

| Mapracorat | IL-6 Release (Hyperosmolar Stress) | Human Corneal Epithelial Cells | IC50 | ~1 nM | [3] |

| Mapracorat | MCP-1 Release (Hyperosmolar Stress) | Human Corneal Epithelial Cells | IC50 | ~1 nM | [3] |

| ZK216348 | IL-8 Inhibition (LPS-stimulated) | THP-1 (Human Monocytic) | EC50 | 4.3 x 10⁻⁹ M | [4] |

In Vivo Efficacy in Inflammatory Disease Models

| Compound | Animal Model | Disease | Key Efficacy Endpoint | Result | Reference |

| Compound A (CpdA) | TNBS-Induced Colitis (Mouse) | Inflammatory Bowel Disease | Reduction in Disease Activity Index | Significant reduction, comparable to Dexamethasone | [5] |

| ZK216348 | TNBS-Induced Colitis (Mouse) | Inflammatory Bowel Disease | Reduction in Macroscopic Damage Score | Significant reduction, comparable to Dexamethasone | [5] |

| Mapracorat | Atropine-Induced Dry Eye (Rabbit) | Ocular Inflammation | Maintenance of Tear Volume | Fully efficacious, similar to Dexamethasone | [2][6] |

| Mapracorat | Paracentesis-Induced Inflammation (Rabbit) | Ocular Inflammation | Reduction in Aqueous Humor Protein | Significant reduction | [2][6] |

| Mapracorat | Ovalbumin-Induced Allergic Conjunctivitis (Guinea Pig) | Ocular Allergy | Reduction in Clinical Signs (Late Phase) | Dose-dependent reduction, 0.4% most effective | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel anti-inflammatory compounds. The following sections provide outlines of key experimental protocols used to assess the efficacy of SEGRAs.

In Vitro NF-κB Reporter Gene Assay

This assay is used to quantify the ability of a compound to suppress NF-κB transcriptional activity, a key mechanism of transrepression.

References

- 1. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo ocular efficacy profile of mapracorat, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"understanding the therapeutic potential of Glucocorticoid receptor agonist-2"

An In-depth Technical Guide on the Therapeutic Potential of Selective Glucocorticoid Receptor Agonists: A Focus on AZD5423

Introduction

Glucocorticoids (GCs) are a cornerstone in the treatment of numerous inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive properties.[1][2] Their therapeutic action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor ubiquitously expressed throughout the body.[3][4] However, the broad efficacy of traditional GCs is often hampered by a significant burden of adverse effects, particularly with long-term use.[1][5] This has driven the development of a novel class of compounds known as Selective Glucocorticoid Receptor Agonists (SEGRAs) or Modulators (SGRMs).[2][5][6] These agents are designed to "dissociate" the desired anti-inflammatory effects from the metabolic and other side effects of conventional GCs.[1]

This whitepaper provides a technical overview of the therapeutic potential of this class of compounds, using AZD5423 as a primary example. AZD5423 is a novel, non-steroidal, inhaled SGRM that was developed by AstraZeneca for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][7][8][9]

Mechanism of Action: The Principle of Dissociation

The therapeutic and adverse effects of glucocorticoids are mediated through the GR, which, upon ligand binding, modulates gene expression via two primary genomic mechanisms:

-

Transrepression: The activated GR monomer or dimer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This process is believed to be responsible for the majority of the anti-inflammatory effects of GCs.[2][6]

-

Transactivation: The activated GR dimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription. This mechanism is associated with many of the metabolic side effects of GCs.[2]

SEGRAs like AZD5423 are designed to preferentially induce transrepression while having a reduced capacity for transactivation.[2][5][6] This "dissociation" is hypothesized to provide a better therapeutic window, retaining anti-inflammatory efficacy while minimizing side effects.

In vitro studies using the human lung epithelial cell line A549 demonstrated that AZD5423 acts as a potent GR agonist. Notably, when tested with a 2XGRE reporter gene, AZD5423 induced a "super-agonistic" effect on the maximal response compared to both dexamethasone (B1670325) and the conventional inhaled corticosteroid, budesonide.[6]

Data Presentation

The therapeutic potential of AZD5423 has been evaluated in a series of preclinical and clinical studies. The quantitative findings are summarized in the tables below.

Table 1: Pharmacokinetics of Inhaled AZD5423

| Parameter | Device | Dose | Value | Reference |

| Pulmonary Bioavailability | I-neb® (nebulizer) | 405-420 µg | 27.0% | [10] |

| Turbuhaler® (DPI) | 456 µg | 30.0% | [10] | |

| Spira® (nebulizer) | 450-523 µg | 35-49% | [10] | |

| New DPI | 332 µg | 46.0% | [6][10] | |

| Oral Bioavailability | - | 1200 µg | 2.3-3.4% | [6] |

| Cmax (Inhaled) | - | - | 2.36–4.04 nmol/L | [6] |

| tmax (Inhaled) | - | - | 0.17–0.33 h | [6] |

| t1/2 (half-life) | - | - | 17.9–26.6 h | [6] |

| Pharmacokinetics | - | - | Dose-proportional plasma exposure | [11] |

Table 2: Phase I Clinical Trial Data in Healthy Volunteers

| Study Design | Population | Dosing | Key Findings | Reference |

| Single & multiple ascending dose, double-blind, placebo-controlled | Healthy male volunteers (including a Japanese cohort) | Inhaled, nebulized AZD5423 for up to 14 days | - Safe and well-tolerated up to the highest doses tested. - Dose-related effects on 24-hr plasma and urine cortisol. - No or marginal effects on other biomarkers (osteocalcin, TRAP5b, DHEA-S). | [11][12] |

Table 3: Phase II Clinical Trial Efficacy Data

| Indication | Study Design | Primary Endpoint | Key Efficacy Results | Reference |

| Mild Allergic Asthma | Double-blind, placebo-controlled, 4-way crossover allergen challenge (N=27) | Late Allergic Response (LAR) - Minimum FEV1 3-7 hours post-challenge | - Effectively reduced the allergen-induced late asthmatic response. | [7][9][13] |

| COPD | Double-blind, randomized, parallel-group, 12-week study (N=353) | Pre-bronchodilator FEV1 | - No clinically meaningful effect on lung function or markers of inflammation compared to placebo. - Systemic GR effects were confirmed via suppression of 24-hr cortisol. | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of GR agonists.

Protocol 1: In Vitro GR Transactivation Assay (Luciferase Reporter)

This protocol describes a common method to assess the ability of a compound to activate gene transcription via GREs.

-

Cell Line: Human lung adenocarcinoma cells (A549), which endogenously express GR.

-

Materials: A549 cells, cell culture medium (e.g., DMEM with 10% FBS), plasmid DNA containing a GRE-driven luciferase reporter gene, transfection reagent, test compound (e.g., AZD5423), positive control (e.g., Dexamethasone), and a luciferase assay system.

-

Procedure:

-

Cell Seeding: Plate A549 cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium containing various concentrations of the test compound, positive control, or vehicle.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration to generate a dose-response curve and calculate EC50 and Emax values.

Protocol 2: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

This is a standard preclinical model to assess the acute anti-inflammatory activity of a compound.[14]

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Materials: Test compound (GR agonist), positive control (Dexamethasone), vehicle, 1% Carrageenan solution (in sterile saline), plethysmometer or calipers.

-

Procedure:

-

Acclimation: Acclimate mice to housing conditions for at least one week.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Positive Control, and Test Compound (multiple doses).

-

Dosing: Administer the assigned treatment via the desired route (e.g., oral gavage) one hour prior to inflammation induction.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

Inflammation Induction: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

-

-

Data Analysis:

-

Calculate the change in paw volume (ΔV) from baseline for each mouse at each time point.

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.

-

Analyze data for statistical significance using ANOVA followed by a post-hoc test.

-

Protocol 3: Phase II Allergen Challenge Clinical Trial

This protocol is based on the design of the clinical trial for AZD5423 in asthmatic patients (NCT01635985).[13]

-

Objective: To evaluate the efficacy and safety of inhaled AZD5423 in attenuating the allergen-induced asthmatic response.

-

Study Population: Adults (18-60 years) with mild, stable allergic asthma, with a documented early and late asthmatic response to a relevant inhaled allergen.

-

Study Design: A double-blind, double-dummy, placebo-controlled, 4-way crossover study. Each patient receives each of the four treatments in a randomized sequence.

-

Treatments:

-

Inhaled AZD5423 (Dose 1)

-

Inhaled AZD5423 (Dose 2)

-

Inhaled Budesonide (Active Control)

-

Inhaled Placebo

-

-

Procedure:

-

Screening: Assess eligibility based on inclusion/exclusion criteria, including spirometry (FEV1) and skin prick tests. Confirm early and late asthmatic responses to an allergen challenge.

-

Treatment Periods: Each treatment is administered for a set duration (e.g., 7 days).

-

Allergen Challenge: At the end of each treatment period, patients undergo a standardized inhaled allergen challenge.

-

Spirometry: FEV1 is measured pre-challenge and at frequent intervals for up to 7-10 hours post-challenge to assess the Early Allergic Response (EAR) and Late Allergic Response (LAR).

-

Washout: A sufficient washout period is required between treatment periods to eliminate carry-over effects.

-

-

Primary Endpoint: The maximum fall in FEV1 during the LAR phase (typically 3-7 hours post-challenge).

-

Data Analysis: The primary endpoint is compared between the different treatment arms using a mixed-effects model appropriate for a crossover design.

Conclusion and Future Outlook

The development of Selective Glucocorticoid Receptor Agonists represents a significant effort to refine glucocorticoid therapy by separating the desired anti-inflammatory actions from the adverse effects associated with broad GR activation.[5] AZD5423, as a case study, exemplifies both the promise and the challenges of this approach. While it demonstrated clear target engagement (cortisol suppression) and efficacy in an allergen-induced asthma model, it failed to show a clinical benefit in a broader COPD population.[7][9]

This discrepancy highlights the complexity of translating in vitro measures of "dissociation" into predictable clinical outcomes across different inflammatory diseases. The failure of several SEGRAs in later-stage clinical trials suggests that the initial hypothesis—that a simple separation of transrepression and transactivation is sufficient—may be an oversimplification.[15]

Future research in this area will likely focus on developing a more nuanced understanding of GR biology, identifying biomarkers to predict patient response, and exploring partial GR agonism as an alternative strategy.[5] The journey to develop a safer glucocorticoid continues, with the lessons learned from compounds like AZD5423 providing critical guidance for the next generation of GR-targeting therapies.

References

- 1. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator - AZD5423 - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AZD-5423 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of the Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 Following Inhalation Using Different Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. The study will evaluate the efficacy of AZD5423 in patients with mild asthma challenged with an inhaled allergen [astrazenecaclinicaltrials.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Dissociated Action of Novel Glucocorticoid Receptor Agonists in Immune Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a new class of selective glucocorticoid receptor (GR) agonists, specifically focusing on arylpyrazole-based compounds, referred to herein as Glucocorticoid Receptor Agonist-2 (GR-Agonist-2). These compounds represent a significant advancement in immunomodulatory therapy, designed to separate the potent anti-inflammatory effects of traditional glucocorticoids from their often-debilitating metabolic side effects. This document details their mechanism of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Introduction: The Quest for Safer Glucocorticoids

For decades, glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) have been mainstays in treating a wide array of inflammatory and autoimmune diseases. Their efficacy is rooted in their broad immunosuppressive actions, mediated by the ubiquitously expressed glucocorticoid receptor (GR). However, the clinical utility of these drugs is hampered by a significant side-effect profile, including osteoporosis, hyperglycemia, muscle atrophy, and fat redistribution.[1][2]

These dual effects—therapeutic and adverse—are linked to the two primary genomic mechanisms of the GR: transrepression and transactivation .[1][3] It is widely postulated that the anti-inflammatory benefits are primarily driven by transrepression, where the GR monomer interferes with pro-inflammatory transcription factors like NF-κB and AP-1. Conversely, many side effects are attributed to transactivation, where GR homodimers bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate gene expression.[1][3][4]

This dichotomy has fueled the search for Selective Glucocorticoid Receptor Agonists (SEGRAs) or "dissociated" agonists—compounds that preferentially induce transrepression over transactivation.[1][5] The arylpyrazole-based GR-Agonist-2 class has emerged as a promising example of this new paradigm, demonstrating potent anti-inflammatory activity with minimal impact on metabolic pathways in preclinical studies.[1][3]

Mechanism of Action: Dissociating Anti-Inflammatory and Metabolic Pathways

The canonical signaling pathway of the glucocorticoid receptor is the foundation for understanding the selective action of GR-Agonist-2.

Classical GR Signaling

In its inactive state, the GR resides in the cytoplasm within a multiprotein complex including heat shock proteins (HSPs). Upon binding a ligand (e.g., a glucocorticoid), the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. Inside the nucleus, it modulates gene expression primarily through transactivation and transrepression.[4]

The Selective Action of GR-Agonist-2

Subtle differences in ligand chemistry can profoundly alter the conformation of the GR, influencing its preference for dimerization versus monomeric protein-protein interactions.[6] Arylpyrazole-based agonists are designed to induce a GR conformation that favors interaction with transcription factors like NF-κB (transrepression) while being less efficient at forming the dimers required for binding to GREs (transactivation). This "dissociated" activity is the key to their improved therapeutic profile.[1][3][7]

Quantitative Profile of Arylpyrazole-Based GR Agonists

The efficacy and selectivity of GR-Agonist-2 and related compounds have been quantified in a variety of in vitro assays. The data consistently show potent anti-inflammatory activity comparable to classical glucocorticoids, but with significantly reduced transactivation potential.

Table 1: Comparative Receptor Binding and Functional Activity of GR Agonists

| Compound | GR Binding (IC₅₀, nM) | GR Transactivation (GRE EC₅₀, nM) | Anti-Inflammatory Transrepression (pIC₅₀) | Max Transrepression (% of Dexamethasone) | Reference |

|---|---|---|---|---|---|

| Dexamethasone | N/A | ~0.2-1.0 | 8.91 | 100% | [4] |

| Hydrocortisone | N/A | N/A | 6.53 | ~88% | [4] |

| GR-Agonist-2 (Cpd 21) | 6.6 | 0.2 | N/A | N/A | [8] |

| GR-Agonist-2 (Cpd 10) | N/A | N/A | 8.54 (EC₅₀=2.9 nM) | ~100% | [1][9] |

| AP13 (Arylpyrazole) | N/A | >1000 | N/A | 79% | [7] |

Note: pIC₅₀ is the negative log of the half-maximal inhibitory concentration. Transrepression was measured via inhibition of IL-1β-induced CCL2 production[4] or IL-6 production[1][9]. A higher pIC₅₀ indicates greater potency. N/A = Not Available in cited sources.

Table 2: Effects of GR Agonists on Immune Cell Responses and Insulin Secretion

| Compound | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Dexamethasone | A549 Lung Epithelial Cells | Inhibition of IL-6 Secretion | Potent Inhibition | [1] |

| 832/13 Rat Beta Cells | Insulin Secretion | Significantly Reduced | [1][3] | |

| GR-Agonist-2 (Cpd 11aa/ab) | A549 Lung Epithelial Cells | Inhibition of IL-6 Secretion | Efficacy comparable to Dexamethasone at 10 nM | [1][3] |

| 832/13 Rat Beta Cells | Insulin Secretion | No reduction observed | [1][3] |

| AP13 (Arylpyrazole) | 832/13 Rat Beta Cells | GRE Transactivation | <50% of Dexamethasone's activity |[7] |

Role in Immune Suppression

By potently activating the transrepression pathway, GR-Agonist-2 exerts broad immunosuppressive effects through multiple mechanisms targeting various immune cells.

-

Monocytes/Macrophages: GR activation suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines like CCL2, which are critical for recruiting other immune cells to sites of inflammation.[10]

-

T-Lymphocytes: GR signaling inhibits T-cell activation and proliferation. It can suppress the production of cytokines from both Th1 cells (e.g., IFN-γ) and Th2 cells (e.g., IL-5, IL-13), thereby dampening both cellular and humoral adaptive immune responses.[11][12]

-

Dendritic Cells: Glucocorticoids inhibit the maturation and function of dendritic cells, which are crucial antigen-presenting cells that initiate adaptive immune responses.[10]

-

Neutrophils: GR activation can inhibit neutrophil adhesion and migration to inflammatory sites.[11]

Key Experimental Protocols

The evaluation of novel GR agonists involves a tiered approach, from initial in vitro screening for desired activity to in vivo confirmation of efficacy and safety.

General Experimental Workflow

A typical workflow progresses from high-throughput cellular assays to more complex animal models to build a comprehensive profile of the compound's activity and therapeutic index.

Protocol: In Vitro Transrepression (NF-κB Luciferase Reporter Assay)

This assay measures the ability of a GR agonist to repress the activity of NF-κB, a key pro-inflammatory transcription factor.[13][14]

-

Cell Culture: Seed HEK293 or THP-1 cells into a 96-well plate. These cells should be stably or transiently co-transfected with a GR expression vector and an NF-κB-driven firefly luciferase reporter construct. A constitutively expressed Renilla luciferase vector is often included for normalization.

-

Compound Treatment: Pre-treat cells with serial dilutions of the test compound (e.g., GR-Agonist-2) and controls (e.g., Dexamethasone, vehicle) for 1-2 hours.

-

Inflammatory Stimulus: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, ~10 ng/mL) or Lipopolysaccharide (LPS, ~100 ng/mL), to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of TNFα-induced NF-κB activity for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Transactivation (GRE Luciferase Reporter Assay)

This assay quantifies the potential of a compound to induce GR-mediated transactivation, which is associated with metabolic side effects.[4][15]

-

Cell Culture: Seed A549 or HEK293 cells into a 96-well plate. The cells should be co-transfected with a GR expression vector and a reporter construct containing multiple copies of a Glucocorticoid Response Element (GRE) driving firefly luciferase expression. Include a Renilla normalization vector.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and controls.

-

Incubation: Incubate for 18-24 hours at 37°C to allow for gene transcription and protein expression.

-

Lysis and Readout: Perform the dual-luciferase assay as described above.

-

Data Analysis: Normalize the firefly signal to the Renilla signal. Express the results as fold-induction over the vehicle control and determine the EC₅₀ value for transactivation.

Protocol: Cytokine Suppression from A549 Cells

This assay measures the functional anti-inflammatory output by quantifying the suppression of an endogenous pro-inflammatory cytokine.[9][15]

-

Cell Culture: Seed A549 human lung epithelial cells in a 24-well or 96-well plate and allow them to grow to ~80% confluency.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the GR agonist or vehicle control for 1-2 hours.

-

Inflammatory Challenge: Add a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, ~1 ng/mL) or TNFα, to induce the expression and secretion of cytokines like IL-6 or CXCL8.

-

Incubation: Incubate for 24 hours to allow for cytokine accumulation in the supernatant.

-

Quantification: Collect the cell culture supernatant. Measure the concentration of the target cytokine (e.g., IL-6) using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound and determine the IC₅₀.

Conclusion and Future Directions

The development of selective, dissociated glucocorticoid receptor agonists like the arylpyrazole-based GR-Agonist-2 represents a pivotal step toward safer immunomodulatory therapies. Preclinical data strongly support their ability to provide potent anti-inflammatory and immunosuppressive effects, mediated by the targeted activation of the GR transrepression pathway, while minimizing the transactivation-driven activities linked to adverse metabolic effects.[1][3][7] This targeted approach holds immense promise for the long-term management of chronic inflammatory and autoimmune diseases.

Future research will focus on translating these findings into the clinic. In-depth in vivo studies in various disease models are necessary to confirm the dissociated profile and establish a clear therapeutic window. Furthermore, identifying biomarkers that can distinguish between transrepression and transactivation in clinical settings will be crucial for optimizing dosing and monitoring patient responses. The continued exploration of GR-ligand interactions will undoubtedly yield even more refined agonists, bringing the goal of a highly effective and safe glucocorticoid therapy closer to reality.

References

- 1. Collection - Potent Anti-Inflammatory, Arylpyrazole-Based Glucocorticoid Receptor Agonists That Do Not Impair Insulin Secretion - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Potent Anti-Inflammatory, Arylpyrazole-Based Glucocorticoid Receptor Agonists That Do Not Impair Insulin Secretion - figshare - Figshare [figshare.com]

- 4. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel arylpyrazole compounds selectively modulate glucocorticoid receptor regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaf" by Ashley M. Lato, Susan J. Burke et al. [repository.lsu.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Glucocorticoid Receptor Agonist-2 for Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily, plays a pivotal role in a multitude of physiological processes, including metabolism, inflammation, and stress response.[1][2][3] Ligand-activated GR acts as a transcription factor that regulates the expression of a wide array of target genes.[2][4] Upon binding to an agonist, the receptor, which resides in the cytoplasm in an inactive complex with chaperone proteins, undergoes a conformational change.[4] This event triggers its translocation to the nucleus, where it can modulate gene expression through several mechanisms, including direct binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes (transactivation) or by interfering with the activity of other transcription factors like NF-κB and AP-1 (transrepression).[5]

Glucocorticoid receptor agonists are widely utilized in research and clinical settings for their potent anti-inflammatory and immunosuppressive effects.[6] "Glucocorticoid Receptor Agonist-2" (GR-Agonist-2) is a novel, selective synthetic agonist designed for in vitro studies to probe the GR signaling pathway and its downstream effects in various cell types. These application notes provide detailed protocols for utilizing GR-Agonist-2 in common cell culture-based assays.

Glucocorticoid Receptor Signaling Pathway

The canonical GR signaling pathway is initiated when a glucocorticoid agonist crosses the cell membrane and binds to the GR located in the cytoplasm.[4] In its unbound state, GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[7] The activated GR-ligand complex then translocates to the nucleus.[4][8] Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to either activate or repress gene transcription.[2][7] This genomic action is the primary mechanism through which glucocorticoids exert their effects.

General Experimental Workflow

A typical workflow for assessing the activity of GR-Agonist-2 in a cell-based assay involves several key stages, from initial cell culture preparation to final data analysis. The process begins with seeding a suitable cell line, followed by treatment with the agonist. Subsequent steps involve specific assays to measure the biological response, such as changes in cell viability, receptor localization, or target gene expression.

Data Presentation

The potency and efficacy of GR-Agonist-2 can be quantified and compared to a reference compound, such as Dexamethasone. Data should be summarized in clear, tabular formats.

Table 1: Potency (EC₅₀) of GR-Agonist-2 in Various Assays

| Assay Type | Cell Line | GR-Agonist-2 EC₅₀ (nM) | Dexamethasone EC₅₀ (nM) |

|---|---|---|---|

| GRE-Luciferase Reporter | HEK293 | 1.5 | 2.0 |

| GILZ Gene Expression | A549 | 2.8 | 3.5 |

| NF-κB Transrepression | HeLa | 0.9 | 1.2 |

| Inhibition of GM-CSF Release | A549 | 1.8 | 2.2[9] |

Table 2: Efficacy of GR-Agonist-2 on Target Gene Expression in A549 Cells

| Target Gene | Treatment (100 nM, 24h) | Fold Induction (vs. Vehicle) |

|---|---|---|

| GILZ | GR-Agonist-2 | 15.2 |

| Dexamethasone | 14.5 | |

| FKBP5 | GR-Agonist-2 | 25.8 |

| Dexamethasone | 24.1 | |

| IL-6 (TNF-α stimulated) | GR-Agonist-2 | 0.2 (Repression) |

| | Dexamethasone | 0.25 (Repression) |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating adherent cells. A549 cells (human lung adenocarcinoma) are commonly used as they are known to respond to glucocorticoids.[10][11]

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Trypsinize and count the cells. Seed the cells in the desired plate format (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency at the time of the assay. For a 96-well plate, a density of 5,000-10,000 cells per well is typical.[5]

-

Incubate the plates overnight to allow cells to adhere.[5]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of GR-Agonist-2 (e.g., 10 mM) in DMSO.

-

On the day of treatment, prepare serial dilutions of GR-Agonist-2 in serum-free medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add the medium containing the different concentrations of GR-Agonist-2 or vehicle control (medium with the same percentage of DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the specific assay endpoint.

-

Protocol 2: GR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of GR from the cytoplasm to the nucleus upon agonist stimulation.[5][6]

-

Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of GR-Agonist-2 (e.g., 100 nM) or vehicle control for a short period, typically 1 hour.[5]

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[5]

-

Incubate with a primary antibody against GR (e.g., anti-GR alpha antibody) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

For nuclear counterstaining, add DAPI (4',6-diamidino-2-phenylindole) for the last 10 minutes of incubation.

-

-

Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope. In untreated cells, GR staining will be predominantly cytoplasmic, while in GR-Agonist-2-treated cells, the staining will be concentrated in the nucleus.

-

Protocol 3: GR Target Gene Expression Analysis (qRT-PCR)

This protocol quantifies the change in mRNA levels of GR target genes, such as GILZ (Glucocorticoid-Induced Leucine Zipper) or FKBP5, following agonist treatment.[12]

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with GR-Agonist-2 or vehicle control for 6-24 hours.

-

RNA Isolation:

-

Wash cells with PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., from an RNA isolation kit).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[13]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., GILZ) and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7]

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for the target and reference genes.

-

Determine the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in expression in agonist-treated cells compared to vehicle-treated cells.

-

Protocol 4: GRE-Luciferase Reporter Assay

This is a common method to screen for GR agonist activity by measuring the activation of a reporter gene under the control of GREs.[14][15]

-

Cell Seeding and Transfection:

-

Seed HEK293 or another suitable cell line in a 96-well white, clear-bottom plate.[15]

-

On the following day, co-transfect the cells with a plasmid containing the human GR expression vector and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple GREs. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization. Use a suitable transfection reagent like Lipofectamine.[15]

-

Incubate for 24 hours to allow for plasmid expression.[15]

-

-

Treatment:

-

Replace the transfection medium with fresh medium containing serial dilutions of GR-Agonist-2, a positive control (e.g., Dexamethasone), and a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C.[14]

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.[15]

-

If a normalization plasmid was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the control luciferase readings (if applicable).

-

Plot the normalized luminescence values against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[15]

-

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lipocortin 1 mediates dexamethasone-induced growth arrest of the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipocortin 1 mediates dexamethasone-induced growth arrest of the A549 lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. ahajournals.org [ahajournals.org]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Glucocorticoid Receptor Agonist-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Glucocorticoid Receptor Agonist-2 (GR Agonist-2), a potent, non-steroidal, selective glucocorticoid receptor modulator. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information